molecular formula C18H16N3NaO3 B8047724 (5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one

(5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one

Cat. No.: B8047724
M. Wt: 345.3 g/mol
InChI Key: LFPXNJUTOHXAKR-RBMDBAKPSA-N
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Description

Sodium;(7R)-6-nitro-5,7-diphenyl-1,2,5,7-tetrahydropyrazolo[1,2-a]pyrazol-6-id-3-one: is a complex organic compound featuring a pyrazole ring system. This compound is notable for its unique structural configuration, which includes nitro and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes with ethyl acetoacetate and hydrazine hydrate, using sodium acetate as a catalyst . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis and the use of green solvents are often employed to enhance the reaction rates and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Sodium;(7R)-6-nitro-5,7-diphenyl-1,2,5,7-tetrahydropyrazolo[1,2-a]pyrazol-6-id-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium acetate, and various oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Sodium;(7R)-6-nitro-5,7-diphenyl-1,2,5,7-tetrahydropyrazolo[1,2-a]pyrazol-6-id-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-aryl-1-phenyl-1H-pyrazole-4-yl derivatives
  • 2,4-dihydro-3H-pyrazol-3-ones
  • Pyrazole-3-diazonium salts

Uniqueness

Sodium;(7R)-6-nitro-5,7-diphenyl-1,2,5,7-tetrahydropyrazolo[1,2-a]pyrazol-6-id-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of both nitro and phenyl groups, along with the pyrazole ring, makes it a versatile compound for various applications .

Properties

IUPAC Name

sodium;(7R)-6-nitro-5,7-diphenyl-1,2,5,7-tetrahydropyrazolo[1,2-a]pyrazol-6-id-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N3O3.Na/c22-15-11-12-19-16(13-7-3-1-4-8-13)18(21(23)24)17(20(15)19)14-9-5-2-6-10-14;/h1-10,16-17H,11-12H2;/q-1;+1/t16-,17?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPXNJUTOHXAKR-RBMDBAKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C([C-](C(N2C1=O)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H]([C-](C(N2C1=O)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N3NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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